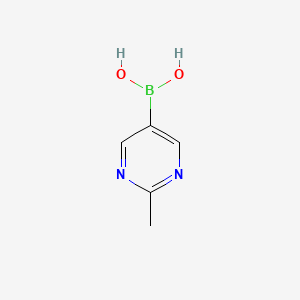

(2-Methylpyrimidin-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

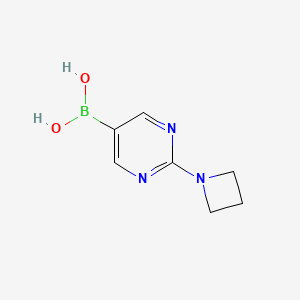

“(2-Methylpyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C5H7BN2O2 and a molecular weight of 137.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid or liquid . Unfortunately, specific data on its boiling point, melting point, and density are not available .Scientific Research Applications

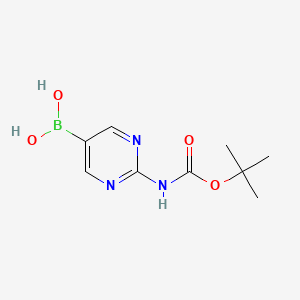

Synthesis Methodology : Patel et al. (2016) developed an efficient and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid, a compound closely related to (2-Methylpyrimidin-5-yl)boronic acid. This synthesis features in situ protection of the amine and a Suzuki–Miyaura borylation for large-scale production (Patel et al., 2016).

Analytical Challenges and Solutions : Zhong et al. (2012) discuss the analytical challenges posed by highly reactive pinacolboronate esters, such as those derived from this compound, in Suzuki coupling reactions. They developed methods to stabilize these compounds and achieve effective separation and retention for purity analysis (Zhong et al., 2012).

Drug Development : Coleman et al. (2004) identified compounds, including variants of this compound, as potent antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis (Coleman et al., 2004).

Suzuki Cross-Coupling : Bouillon et al. (2003) explored the synthesis of halopyridin-2-yl-boronic acids and esters, which includes compounds similar to this compound, for Suzuki cross-coupling to produce new pyridines libraries (Bouillon et al., 2003).

High-Performance Liquid Chromatography (HPLC) Method : Joshi et al. (2013) described a method using glucaminium-based ionic liquids for the separation of boronic acids and pinacolboronate esters in HPLC. This method addressed the challenge of retaining hydrophilic boronic acids like this compound in reversed-phase chromatography (Joshi et al., 2013).

Nucleoside and Nucleotide Synthesis : Kimura and Mitsunobu (1978) investigated the borane reduction of uracil derivatives, a method potentially applicable to the synthesis of nucleosides and nucleotides involving compounds like this compound (Kimura & Mitsunobu, 1978).

Safety and Hazards

“(2-Methylpyrimidin-5-yl)boronic acid” is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of (2-Methylpyrimidin-5-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the interaction of this compound with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon–carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that boronic acids in general are relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of environmental conditions. Additionally, the presence of a palladium catalyst is essential for the reaction to occur .

Properties

IUPAC Name |

(2-methylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJLWJOEZRVRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671658 |

Source

|

| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034924-06-5 |

Source

|

| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)